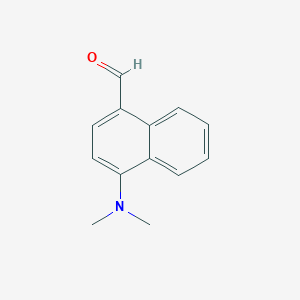

4-Dimethylamino-1-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14(2)13-8-7-10(9-15)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFZIFIUMBSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345919 | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971-81-9 | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 4-Dimethylamino-1-naphthaldehyde

Abstract

4-Dimethylamino-1-naphthaldehyde (DMAN) is a fascinating organic fluorophore characterized by its naphthalene core functionalized with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group. This donor-acceptor architecture is the foundation of its rich and environment-sensitive photophysical behavior. This technical guide provides an in-depth exploration of the core photophysical properties of DMAN, including its pronounced solvatochromism, quantum yield, and fluorescence lifetime. We will delve into the theoretical underpinnings of these properties, grounded in the concept of Intramolecular Charge Transfer (ICT), and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique optical properties of DMAN as a molecular probe for characterizing microenvironments.

Introduction: The Molecular Logic of a Sensitive Probe

This compound belongs to a class of fluorescent molecules known as "push-pull" systems. The electronic structure is dominated by the interplay between the electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position and the electron-withdrawing aldehyde group (-CHO) at the 1-position of the naphthalene ring. This arrangement creates a molecule with a significant ground-state dipole moment.

Upon absorption of a photon, the molecule transitions to an excited state. In this excited state, a significant redistribution of electron density occurs, leading to a phenomenon known as Intramolecular Charge Transfer (ICT).[1] The electron density shifts from the donor group towards the acceptor group, creating an excited state that is substantially more polar than the ground state. This change in dipole moment upon excitation is the critical feature that governs its sensitivity to the surrounding solvent environment.[1][2]

Core Photophysical Characteristics

The photophysical behavior of DMAN is best understood by examining its absorption and emission properties, particularly how they are modulated by the solvent.

Absorption and Emission

Like most fluorophores, the behavior of DMAN can be described by a Jablonski diagram. It absorbs light, typically in the UV-A to near-visible region, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways.

The key characteristic of DMAN is that the energy gap between the excited state and the ground state is not fixed; it is highly dependent on the polarity of the solvent.[3]

Solvatochromism: A Visual Indicator of Polarity

Solvatochromism is the phenomenon where the color of a compound, and thus its absorption or emission spectrum, changes with the polarity of the solvent.[3] DMAN exhibits strong positive solvatochromism, meaning its fluorescence emission spectrum shifts to longer wavelengths (a red-shift) as the solvent polarity increases.[3]

Causality: This occurs because the excited state of DMAN is significantly more polar than its ground state.[3] In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the large dipole moment of the excited DMAN molecule. This stabilization lowers the energy of the excited state. The ground state, being less polar, is not stabilized to the same extent. Consequently, the energy gap for fluorescence emission (S₁ → S₀) decreases in polar solvents, resulting in a bathochromic (red) shift.[4]

This relationship is qualitatively illustrated below:

Caption: Energy level diagram illustrating solvatochromism.

Quantitative Analysis: The Lippert-Mataga Plot

The relationship between the solvent polarity and the Stokes shift (the difference in energy between the absorption and emission maxima) can be quantified using the Lippert-Mataga equation.[4][5] This model relates the Stokes shift (Δν) to the orientation polarizability (Δf) of the solvent, which is a function of its dielectric constant (ε) and refractive index (n).[6]

A plot of the Stokes shift versus the solvent orientation polarizability should yield a straight line, the slope of which is proportional to the square of the change in dipole moment between the excited and ground states (μₑ - μ₉)².[4][7] This provides a powerful tool for quantifying the ICT character of the molecule.

Data Presentation: Photophysical Properties in Various Solvents

The following table summarizes the typical absorption (λabs) and emission (λem) maxima for this compound in a range of solvents with varying polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | ~400 | ~450 | ~2700 |

| Toluene | 2.38 | 1.497 | ~405 | ~480 | ~3800 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | ~410 | ~510 | ~4700 |

| Acetonitrile | 37.5 | 1.344 | ~415 | ~540 | ~5500 |

| Methanol | 32.7 | 1.329 | ~420 | ~560 | ~6000 |

| Water | 80.1 | 1.333 | ~425 | ~590 | ~6500 |

Note: The exact values can vary slightly depending on the purity of the solvents and the specific instrumentation used. The trend of increasing Stokes shift with increasing solvent polarity is the key takeaway.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols for characterizing the photophysical properties of DMAN are provided.

Protocol for Measuring Solvatochromic Shifts

Objective: To measure the absorption and fluorescence emission spectra of DMAN in a series of solvents of varying polarity.

Materials:

-

This compound (≥95% purity)[8]

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, acetonitrile, methanol)

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a dilute working solution.

-

Pipette an appropriate volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

-

Dilute to the mark with the respective spectroscopic grade solvent. The final concentration should be in the micromolar range (e.g., 10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).[10]

-

-

UV-Vis Absorption Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a clean quartz cuvette with the pure solvent to be tested and use it to record a baseline (blank).[3]

-

Rinse the cuvette with the DMAN working solution for that solvent, then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum over a relevant range (e.g., 300-600 nm).

-

Identify and record the wavelength of maximum absorbance (λabs).

-

Repeat this process for each solvent, ensuring to blank the instrument with the new pure solvent each time.[9]

-

-

Fluorescence Emission Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λabs value determined for the sample in that specific solvent.

-

Set the emission scan range, starting ~20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λexc = 415 nm, scan from 435 nm to 700 nm).

-

Use the same working solutions prepared for the absorption measurements.

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

-

Repeat for all solvents.

-

Workflow Diagram:

Caption: Workflow for solvatochromism analysis.

Protocol for Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.

Standard: Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green spectral region.

Methodology:

-

Prepare a series of dilute solutions of both the DMAN sample and the quinine sulfate standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate, match this for DMAN).

-

Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument settings (e.g., slit widths) identical.

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the DMAN sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Slopesample / Slopestd) * (nsample² / nstd²) where Φ is the quantum yield, Slope is the slope from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent.[11]

Conclusion

This compound is a powerful molecular tool whose photophysical properties are a direct and quantifiable reporter of its local environment. Its pronounced positive solvatochromism, driven by a highly polar intramolecular charge transfer excited state, makes it an ideal probe for investigating solvent polarity, binding events in biological systems, and the formation of micro-domains. The experimental protocols outlined in this guide provide a robust framework for the reliable and accurate characterization of these properties, enabling researchers to confidently apply this versatile fluorophore in their respective fields.

References

- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. krypton.mnsu.edu [krypton.mnsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Dimethylamino-1-naphthaldehyde

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-Dimethylamino-1-naphthaldehyde, a versatile compound with significant applications in the fields of fluorescence microscopy and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this molecule.

Introduction: The Significance of this compound

This compound is a naphthalene derivative recognized for its utility as a fluorescent probe and a building block in organic chemistry.[1] Its core structure, featuring a naphthaldehyde moiety with a dimethylamino group, gives rise to interesting photophysical properties that are sensitive to the local environment. This solvatochromic behavior, where the fluorescence emission spectrum shifts in response to solvent polarity, makes it a valuable tool for studying biological systems and chemical reactions.[2] Furthermore, its aldehyde functional group serves as a reactive handle for the synthesis of more complex molecules.

Strategic Synthesis via the Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as N,N-dimethyl-1-naphthylamine, the key starting material for this synthesis.[4][5]

The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion. This is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][6]

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of N,N-dimethyl-1-naphthylamine then attacks the electrophilic carbon of the Vilsmeier reagent.[3] This is a classic electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during the workup step to yield the final aldehyde product.[4][7]

The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating activated aromatic systems. The dimethylamino group on the naphthalene ring is a strong electron-donating group, which activates the ring towards electrophilic attack, making this reaction particularly suitable.[7]

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 4-Dimethylamino-1-naphthaldehyde: Synthesis, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Dimethylamino-1-naphthaldehyde, a versatile aromatic aldehyde with significant applications in fluorescence spectroscopy, protein analysis, and as a precursor in medicinal chemistry. We delve into its core physicochemical properties, provide a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its utility as a solvatochromic fluorescent probe. Furthermore, this guide examines the structure-activity relationships of its Schiff base derivatives, highlighting their potential in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug discovery, offering both foundational knowledge and practical insights into the application of this compound.

Introduction: Unveiling this compound

This compound, identified by the CAS number 1971-81-9 , is a naphthalene-based organic compound characterized by a dimethylamino group and an aldehyde functional group attached to the naphthalene ring.[1] This unique molecular architecture imparts valuable photophysical properties, making it a subject of considerable interest in various scientific disciplines. Its utility spans from being a fundamental building block in organic synthesis to a sophisticated tool in the study of complex biological systems.

The core of its functionality lies in the interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, mediated through the extended π-system of the naphthalene core. This electronic arrangement is responsible for its notable solvatochromic behavior and fluorescence characteristics, which are central to its application as a molecular probe.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its chemical behavior and applications. A thorough understanding of its structure and properties is paramount for its effective utilization in research and development.

Molecular Structure

The molecular structure of this compound is depicted below. The systematic IUPAC name for this compound is 4-(dimethylamino)naphthalene-1-carbaldehyde.[2]

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1971-81-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Solid or semi-solid | Sigma-Aldrich |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 346.6 °C at 760 mmHg | [2] |

| Density | 1.15 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General Knowledge |

Synthesis of this compound: The Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a powerful method for the formylation of electron-rich aromatic compounds. The causality behind this choice of reaction lies in the electron-donating nature of the dimethylamino group, which activates the naphthalene ring towards electrophilic substitution, making it an ideal substrate for the Vilsmeier reagent.

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3] This reagent then attacks the electron-rich naphthalene ring of the starting material, N,N-dimethyl-1-naphthylamine, followed by hydrolysis to yield the desired aldehyde.

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before proceeding.

Materials:

-

N,N-dimethyl-1-naphthylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve N,N-dimethyl-1-naphthylamine (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the N,N-dimethyl-1-naphthylamine solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas, particularly in the study of biological systems and the development of new therapeutic agents.

Solvatochromic Fluorescent Probe for Protein Studies

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. In nonpolar environments, it exhibits strong fluorescence, while its fluorescence is significantly quenched in polar, protic solvents like water. This "turn-on" fluorescence makes it an excellent probe for studying protein folding, conformational changes, and ligand binding.

When a protein with a hydrophobic binding pocket is present, the probe can bind to this pocket, moving from the aqueous environment to a nonpolar one, resulting in a significant increase in fluorescence intensity. This principle allows for the sensitive detection of protein-ligand interactions.

Caption: Principle of Fluorescence Turn-On Assay.

Experimental Workflow: Protein Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of the protein of interest in an appropriate buffer.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of the protein to each well.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with only the probe and buffer to measure background fluorescence.

-

-

Incubation: Incubate the plate at a constant temperature for a sufficient time to allow binding to reach equilibrium.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength (typically in the UV range, e.g., 340-360 nm) and emission wavelength (typically in the blue-green range, e.g., 450-550 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence of the protein-probe samples.

-

Plot the fluorescence intensity as a function of the probe concentration.

-

The data can be fitted to a suitable binding model to determine the dissociation constant (Kd), which quantifies the binding affinity.

-

Precursor for Schiff Base Synthesis in Drug Discovery

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[5] These Schiff base derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The structure-activity relationship (SAR) of these Schiff bases is a key area of investigation. The naphthalene moiety provides a large, hydrophobic scaffold that can interact with biological targets. The imine bond is often crucial for biological activity, and the substituents on the amine reactant can be varied to modulate the compound's properties, such as its lipophilicity, electronic properties, and steric hindrance, thereby influencing its biological efficacy. The dimethylamino group can also play a role in target binding and can influence the overall physicochemical properties of the molecule.

General Synthesis of Schiff Bases:

Caption: General Synthesis of Schiff Bases.

By systematically modifying the 'R' group of the primary amine, researchers can create a library of Schiff base derivatives and screen them for desired biological activities. This approach allows for the optimization of lead compounds in the drug discovery process.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a compound of significant scientific interest, underpinned by its unique molecular structure and resultant photophysical properties. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. The applications of this compound are diverse, ranging from its use as a sensitive fluorescent probe for elucidating biomolecular interactions to its role as a versatile precursor for the synthesis of biologically active Schiff bases in the realm of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable chemical tool in their scientific endeavors.

References

Unveiling the Solvent-Dependent Persona of 4-Dimethylamino-1-naphthaldehyde: A Technical Guide to its Spectral Properties

Abstract

Introduction: The Allure of Environmentally Sensitive Fluorophores

In the realm of molecular probes, fluorophores whose spectral properties are exquisitely sensitive to their local environment offer a powerful lens through which to study complex chemical and biological systems. 4-Dimethylamino-1-naphthaldehyde (DMANA) emerges as a compelling candidate in this class of molecules. Its molecular architecture, featuring a naphthalene core functionalized with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group, sets the stage for significant intramolecular charge transfer (ICT) upon photoexcitation. This inherent electronic redistribution renders its fluorescence emission highly susceptible to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The dramatic shifts in its emission wavelength and intensity with changes in solvent polarity make DMANA a promising tool for applications ranging from sensing solvent properties to probing the microenvironments of biological macromolecules.[1][2]

Theoretical Framework: Understanding Solvatochromism and Intramolecular Charge Transfer

The solvent-dependent spectral behavior of DMANA is rooted in the principles of solvatochromism and intramolecular charge transfer (ICT).

2.1. Solvatochromism

Solvatochromism is the phenomenon where the color of a solution, and more broadly, the position, intensity, and shape of the absorption and emission spectra of a solute, changes with the polarity of the solvent.[3] This occurs because the solvent molecules interact with the solute's ground and excited electronic states to different extents.

-

Positive Solvatochromism: When the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap between the two states and a red-shift (bathochromic shift) in the emission spectrum. This is the behavior anticipated for DMANA.

-

Negative Solvatochromism: Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will result in a blue-shift (hypsochromic shift) of the emission.

2.2. Intramolecular Charge Transfer (ICT)

The significant change in polarity between the ground and excited states of DMANA is a direct consequence of an intramolecular charge transfer (ICT) process. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-withdrawing aldehyde group and the naphthalene ring.

This photoinduced electron redistribution results in a highly polar excited state with a significantly larger dipole moment compared to the ground state. The extent of this charge separation and the subsequent stabilization of the ICT state are profoundly influenced by the surrounding solvent molecules. In polar solvents, the larger dipole moment of the excited state is more effectively stabilized by the solvent cage, leading to a lower energy emission, and thus, a red-shifted fluorescence.

Caption: Intramolecular Charge Transfer (ICT) mechanism in DMANA.

Synthesis of this compound

A common synthetic route to this compound involves the Vilsmeier-Haack reaction. This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. In the case of DMANA, the starting material is N,N-dimethyl-1-naphthylamine. The electron-donating dimethylamino group activates the naphthalene ring, directing the electrophilic formylation to the 4-position.

Experimental Protocols

To characterize the spectral properties of DMANA in different solvents, a systematic approach using UV-Vis absorption and fluorescence spectroscopy is required.

4.1. Materials and Instrumentation

-

This compound (DMANA) : High purity grade.

-

Solvents : Spectroscopic grade solvents covering a wide range of polarities (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, dimethyl sulfoxide).

-

UV-Vis Spectrophotometer : A dual-beam instrument capable of scanning the UV and visible regions.

-

Fluorometer : A sensitive instrument with a high-energy xenon lamp or laser source and a photomultiplier tube detector.

-

Quartz Cuvettes : 1 cm path length cuvettes for both absorption and fluorescence measurements.

4.2. Sample Preparation

-

Stock Solution Preparation : Prepare a concentrated stock solution of DMANA (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetonitrile.

-

Working Solution Preparation : For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

4.3. Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy :

-

Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 300-600 nm).

-

Use the corresponding pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy :

-

Excite the sample at its absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 400-700 nm).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Caption: Experimental workflow for studying DMANA's solvatochromism.

Data Presentation and Analysis

5.1. Solvatochromic Data

Table 1: Photophysical Properties of a DMANA Analog (4-Dimethylamino-1,8-naphthalimide) in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Toluene | 2.38 | 1.497 | 408 | 493 | 4169 |

| Chloroform | 4.81 | 1.446 | 418 | 531 | 5013 |

| Ethyl Acetate | 6.02 | 1.373 | 410 | 522 | 5195 |

| THF | 7.58 | 1.407 | 412 | 532 | 5404 |

| Dichloromethane | 8.93 | 1.424 | 422 | 549 | 5364 |

| Acetone | 20.7 | 1.359 | 416 | 557 | 6105 |

| Acetonitrile | 37.5 | 1.344 | 415 | 563 | 6401 |

| DMSO | 46.7 | 1.479 | 423 | 569 | 6157 |

| Ethanol | 24.6 | 1.361 | 414 | 552 | 6020 |

| Methanol | 32.7 | 1.329 | 412 | 558 | 6363 |

Data adapted from a study on 4-Dimethylamino-1,8-naphthalimide for illustrative purposes.

The data clearly demonstrates a positive solvatochromism, with a significant bathochromic (red) shift in the emission maximum as the solvent polarity increases. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity, indicating a greater stabilization of the excited state in more polar environments.

5.2. Lippert-Mataga Analysis

The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift and the solvent polarity, allowing for the estimation of the change in the molecule's dipole moment upon excitation (Δµ = µe - µg).[4] The equation is as follows:

νabs - νem = (2Δµ2 / hca3) * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent polarity function, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)]

A plot of the Stokes shift (in cm-1) versus the solvent polarity function (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment.

Lippert-Mataga Plot for 4-Dimethylamino-1,8-naphthalimide

(A graph plotting Stokes Shift vs. Solvent Polarity Function (Δf) would be presented here, showing a linear trend for aprotic solvents.)

The linear relationship observed in the Lippert-Mataga plot for aprotic solvents confirms that the solvatochromic behavior is primarily due to the electrostatic interactions between the solute and the solvent. Protic solvents may deviate from this linearity due to specific hydrogen bonding interactions. From the slope of this plot, the change in dipole moment (Δµ) upon excitation can be calculated, providing a quantitative measure of the extent of intramolecular charge transfer.

Applications in Research and Development

The pronounced solvatochromism of DMANA and its analogs makes them valuable tools in various scientific disciplines:

-

Probing Protein Environments : By covalently attaching DMANA to a protein, changes in the local environment, such as those occurring during protein folding, conformational changes, or ligand binding, can be monitored through shifts in its fluorescence emission.[1]

-

Sensing in Drug Delivery Systems : DMANA can be incorporated into drug delivery vehicles like micelles or liposomes to report on the polarity of the drug-carrier microenvironment and to monitor drug release.

-

Determination of Solvent Polarity : Due to its sensitive spectral response, DMANA can be used as a probe to determine the polarity of unknown solvent systems or solvent mixtures.

-

Cellular Imaging : As a fluorescent dye, DMANA has the potential to be used in cellular imaging to visualize and quantify the polarity of different subcellular compartments.

Conclusion and Future Perspectives

This compound exhibits significant solvatochromic properties driven by an efficient intramolecular charge transfer mechanism. This technical guide has outlined the theoretical basis for this behavior and provided detailed experimental protocols for its characterization. While a comprehensive dataset for DMANA is currently lacking in the literature, the analysis of a structurally similar naphthalimide derivative demonstrates the powerful insights that can be gained from studying its solvent-dependent spectral shifts.

A systematic investigation into the photophysical properties of DMANA across a broad range of solvents would be a valuable contribution to the field, enabling its full potential as a versatile fluorescent probe to be realized. Such data would not only provide a deeper understanding of its excited-state dynamics but also pave the way for its rational application in diverse areas of chemical and biological research.

References

- 1. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. researchgate.net [researchgate.net]

Unraveling the Luminescence of a Molecular Chameleon: A Technical Guide to the Fluorescence Mechanism of 4-Dimethylamino-1-naphthaldehyde

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the fluorescence mechanism of 4-Dimethylamino-1-naphthaldehyde (DMANA). We will move beyond a superficial overview to explore the nuanced photophysical processes that govern its unique luminescent properties, providing both theoretical understanding and practical experimental frameworks.

Introduction: The Allure of Environmentally Sensitive Probes

In the intricate world of molecular biology and materials science, fluorescent probes that can sense and report on their local microenvironment are invaluable tools. This compound (DMANA) belongs to a class of "push-pull" fluorophores, characterized by an electron-donating group (the dimethylamino group) and an electron-accepting group (the naphthaldehyde moiety) linked by a conjugated system. This architecture is the foundation of its remarkable sensitivity to solvent polarity and viscosity, making it a powerful instrument for probing biomolecular interactions and material properties.[1][2][3][4] This guide will dissect the core principles of DMANA's fluorescence, focusing on the pivotal role of the Twisted Intramolecular Charge Transfer (TICT) state.

Part 1: The Theoretical Bedrock - Understanding Photophysical Processes

The fluorescence of DMANA is not a simple, static phenomenon. It is a dynamic process governed by the interplay of light absorption, electronic excited states, and non-radiative decay pathways.

Light Absorption and the Locally Excited (LE) State

Upon absorption of a photon of appropriate energy, a DMANA molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). Initially, the molecule largely retains its ground-state geometry, forming what is known as the Locally Excited (LE) state. In this state, there is a degree of charge separation, but it is not yet fully developed.

The Crucial Role of the Twisted Intramolecular Charge Transfer (TICT) State

The defining characteristic of DMANA's fluorescence mechanism is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[5][6] In polar solvents, the excited molecule can undergo a conformational change, involving the rotation of the dimethylamino group relative to the naphthalene ring. This twisting motion leads to a decoupling of the π-orbitals between the donor and acceptor moieties, facilitating a near-complete transfer of an electron from the dimethylamino group to the naphthaldehyde group.[7] This results in a highly polar, charge-separated TICT state.[7][8]

The formation and stabilization of the TICT state are heavily influenced by the surrounding environment:

-

Solvent Polarity: Polar solvents stabilize the highly dipolar TICT state, favoring its formation. This stabilization leads to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism.[9][10] In non-polar solvents, the formation of the TICT state is less favorable, and emission primarily occurs from the LE state at shorter wavelengths.

-

Solvent Viscosity: High viscosity can hinder the rotational motion required to form the TICT state. In viscous environments, emission from the LE state may be more prominent, even in polar solvents.

The TICT state is often referred to as a "dark state" in some contexts because its radiative decay (fluorescence) can be slow, and it can also be a gateway to efficient non-radiative decay pathways, leading to fluorescence quenching. However, in many cases, the TICT state is emissive, giving rise to the characteristic long-wavelength fluorescence band of DMANA in polar solvents.

Caption: Fluorescence mechanism of DMANA involving LE and TICT states.

Part 2: Experimental Validation - A Scientist's Toolkit

To rigorously characterize the fluorescence mechanism of DMANA, a combination of steady-state and time-resolved spectroscopic techniques is essential.

Steady-State Spectroscopy

The first step in characterizing any fluorophore is to measure its absorption and emission spectra in a range of solvents with varying polarities.

Experimental Protocol: Absorption and Emission Spectroscopy

-

Solution Preparation: Prepare stock solutions of DMANA in a high-purity solvent (e.g., acetonitrile). Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) in various solvents of interest (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Absorption Measurement: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer.

-

Emission Measurement: Using a spectrofluorometer, excite the samples at their respective absorption maxima and record the fluorescence emission spectra. Ensure identical instrument settings (e.g., slit widths) for all measurements to allow for direct comparison of intensities.

Data Presentation: Solvatochromic Shift of DMANA

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 31.0 | ~380 | ~450 | ~4100 |

| Toluene | 33.9 | ~385 | ~480 | ~5300 |

| Dichloromethane | 40.7 | ~390 | ~520 | ~6800 |

| Acetonitrile | 45.6 | ~395 | ~550 | ~7800 |

| Methanol | 55.4 | ~400 | ~570 | ~8300 |

| Note: The values presented are illustrative and may vary based on experimental conditions. |

The significant red-shift in the emission maximum with increasing solvent polarity is a hallmark of the TICT mechanism.

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process.[11][12][13] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method of Williams et al. is a widely used and reliable technique.[11]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with DMANA (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the DMANA sample and the standard in their respective solvents, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Data Analysis: Integrate the area under the fluorescence emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculation: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent.

A decrease in the fluorescence quantum yield in highly polar, non-viscous solvents can indicate that the TICT state provides an efficient non-radiative decay pathway.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides invaluable insights into the dynamics of the excited state processes.[14][15][16][17]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Sample Preparation: Prepare dilute solutions of DMANA in solvents of interest.

-

Data Acquisition: Excite the sample and measure the fluorescence decay profile at the emission maximum of both the LE and TICT bands (if spectrally resolvable).

-

Data Analysis: The fluorescence decay data is typically fitted to a multi-exponential decay model. In a system with LE and TICT states, a dual-exponential decay is often observed. The shorter lifetime component can be attributed to the decay of the LE state, while the longer lifetime component corresponds to the decay of the TICT state.

The rise time of the TICT emission and the decay time of the LE emission can provide direct information about the rate of the twisting process.[18][19]

Caption: Experimental workflow for characterizing DMANA fluorescence.

Conclusion: A Versatile Tool for a Multitude of Applications

The fluorescence of this compound is a fascinating example of how molecular structure and dynamics dictate photophysical properties. Its sensitivity to the local environment, driven by the formation of a Twisted Intramolecular Charge Transfer state, makes it an exceptionally versatile probe. From monitoring protein conformational changes and membrane fluidity to developing advanced materials for sensing and imaging, a thorough understanding of its fluorescence mechanism is paramount for its effective application. This guide provides the foundational knowledge and experimental framework necessary for researchers to harness the full potential of this powerful molecular tool.

References

- 1. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. horiba.com [horiba.com]

- 14. mdpi.com [mdpi.com]

- 15. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

The Versatile Fluorophore: A Technical Guide to 4-Dimethylamino-1-naphthaldehyde in Biochemical Analysis

For researchers, scientists, and drug development professionals navigating the complexities of biochemical analysis, the selection of an appropriate analytical probe is paramount. This guide provides an in-depth exploration of 4-Dimethylamino-1-naphthaldehyde (DMANA), a versatile fluorogenic reagent with significant potential in sensitive and selective quantification of primary amines and other nucleophilic species. We will delve into the core principles of its reactivity and fluorescence, provide actionable experimental protocols, and offer insights into its application, particularly in the realm of drug development.

Unveiling this compound: A Molecule of Analytical Significance

This compound, a naphthalene derivative, is a valuable tool in the analytical chemist's arsenal.[1] Its utility stems from its ability to react with non-fluorescent primary amines to form highly fluorescent Schiff base adducts, enabling their detection at low concentrations. This process, known as fluorogenic derivatization, transforms analytes that are otherwise challenging to detect into readily quantifiable compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1971-81-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, protected from light | [1] |

The Chemistry of Fluorescence: Mechanism of Action

The analytical power of DMANA lies in the chemical transformation it undergoes upon reaction with primary amines. The aldehyde functional group of DMANA readily condenses with the primary amino group of an analyte to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine).[2] This reaction is the cornerstone of its application as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC).

Caption: Condensation reaction of DMANA with a primary amine to form a fluorescent Schiff base.

The fluorescence of the resulting Schiff base is significantly enhanced compared to the parent DMANA molecule. This phenomenon can be attributed to the formation of an extended π-conjugated system upon imine formation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electronic transitions upon absorption of light and subsequent emission of fluorescent light. The dimethylamino group acts as a potent electron-donating group, further enhancing the intramolecular charge transfer (ICT) character of the molecule, which is often associated with strong fluorescence.

In the Laboratory: Practical Applications and Protocols

The primary application of DMANA in biochemical analysis is as a pre-column derivatization reagent for the HPLC analysis of compounds containing primary amino groups. This is particularly valuable for the quantification of biogenic amines, amino acids, and pharmaceutical compounds that lack a native chromophore or fluorophore.

Quantification of Biogenic Amines: A Step-by-Step Protocol

Experimental Protocol: HPLC Analysis of Biogenic Amines using DMANA Derivatization

-

Reagent Preparation:

-

DMANA Solution: Prepare a 10 mM solution of this compound in acetonitrile.

-

Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 9.5 with 5 M NaOH.

-

Mobile Phase A: 20 mM sodium phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution containing biogenic amines, add 200 µL of the borate buffer.

-

Add 100 µL of the DMANA solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

Cool the mixture to room temperature.

-

Filter the derivatized sample through a 0.45 µm syringe filter prior to HPLC injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DMANA-amine adducts (a good starting point based on related compounds would be in the range of λex = ~420 nm and λem = ~490 nm).

-

Flow Rate: 1.0 mL/min.

-

Gradient Elution:

-

0-5 min: 40% B

-

5-20 min: 40-80% B (linear gradient)

-

20-25 min: 80% B

-

25-30 min: 80-40% B (linear gradient)

-

30-35 min: 40% B (equilibration)

-

-

Caption: Experimental workflow for the analysis of biogenic amines using DMANA derivatization and HPLC.

Advantages and Considerations in Method Development

When opting for DMANA as a derivatizing agent, it is crucial to understand its strengths and limitations in comparison to other commonly used reagents.

Table 2: Comparison of DMANA with Other Fluorescent Derivatization Reagents

| Reagent | Target Analytes | Advantages | Disadvantages |

| DMANA | Primary amines | Forms stable Schiff bases; Good fluorescence properties. | Less literature available compared to OPA and Dansyl Chloride. |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Rapid reaction at room temperature; Reagent itself is non-fluorescent. | Derivatives can be unstable.[5] |

| Dansyl Chloride | Primary and secondary amines, phenols | Forms stable derivatives; Well-established methods. | Slow reaction; Reagent is fluorescent, leading to potential background interference. |

| Fluorescamine | Primary amines | Very rapid reaction at room temperature; Reagent is non-fluorescent. | Derivatives are susceptible to hydrolysis. |

The stability of the DMANA-derived Schiff bases is a significant advantage, leading to more robust and reproducible analytical methods. However, optimization of reaction conditions such as pH, temperature, and reagent concentration is critical to ensure complete derivatization and maximize fluorescence intensity.

Applications in Drug Development and Quality Control

The sensitive and selective nature of DMANA-based analysis makes it a valuable tool in the pharmaceutical industry.

Impurity Profiling

During the synthesis of active pharmaceutical ingredients (APIs), residual starting materials or by-products containing primary amino groups can be present as impurities. Regulatory agencies require stringent control of these impurities. DMANA can be employed to develop sensitive HPLC methods for the detection and quantification of such process-related impurities, ensuring the safety and quality of the final drug product. For instance, in the synthesis of a drug molecule where a primary amine is a key intermediate, DMANA can be used to specifically detect and quantify any unreacted intermediate in the final API.

Analysis of Amine-Containing Drugs

Many pharmaceutical compounds themselves contain primary amino groups. For these drugs, DMANA can be used for their quantification in various matrices, including pharmaceutical formulations and biological fluids. This is particularly useful for pharmacokinetic studies, where low concentrations of the drug and its metabolites need to be accurately measured in plasma or urine.

Caption: Applications of DMANA in the drug development pipeline.

Conclusion and Future Perspectives

This compound is a powerful and versatile fluorogenic reagent with significant, yet not fully exploited, potential in biochemical analysis. Its ability to form stable and highly fluorescent derivatives with primary amines makes it an excellent choice for sensitive quantification in complex matrices. While established protocols for other naphthaldehyde derivatives provide a solid foundation, further research into the specific reaction kinetics, photophysical properties of DMANA adducts, and the development of validated analytical methods will undoubtedly expand its application in food safety, clinical diagnostics, and pharmaceutical sciences. For the discerning scientist, DMANA offers a compelling alternative to more conventional derivatization reagents, with the promise of enhanced stability and robust analytical performance.

References

- 1. mdpi.com [mdpi.com]

- 2. newsama.com [newsama.com]

- 3. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Intramolecular Charge Transfer in 4-Dimethylamino-1-naphthaldehyde

Abstract

Introduction: The Phenomenon of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry and photophysics, where photoexcitation of a molecule leads to a significant redistribution of electron density between a donor and an acceptor moiety within the same molecule. This process is particularly prominent in molecules possessing a D-π-A architecture, such as 4-Dimethylamino-1-naphthaldehyde (DMAN). In DMAN, the dimethylamino group serves as the electron donor, the naphthalene ring acts as the π-conjugated bridge, and the aldehyde group functions as the electron acceptor.

The significance of ICT compounds lies in their highly environment-sensitive photophysical properties. The efficiency and energetics of the ICT process are profoundly influenced by the polarity and viscosity of the surrounding medium. This sensitivity makes ICT-based fluorescent probes invaluable tools in chemical sensing, biological imaging, and materials science. Understanding the intricate details of the ICT mechanism in molecules like DMAN is crucial for the rational design of novel fluorescent sensors and molecular devices with tailored properties.

Theoretical Framework: The Twisted Intramolecular Charge Transfer (TICT) Model

The photophysical behavior of many D-π-A molecules, including the family to which DMAN belongs, is often rationalized by the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that upon photoexcitation, the molecule initially reaches a locally excited (LE) state where the donor and acceptor moieties are largely coplanar. In polar solvents, the molecule can then undergo a conformational change, involving the rotation of the donor group (the dimethylamino group in DMAN) around the single bond connecting it to the π-system. This twisting motion leads to a lower-energy, charge-separated TICT state, where the donor and acceptor are electronically decoupled.

The formation and stabilization of the TICT state are highly dependent on the solvent's ability to stabilize the large dipole moment of this charge-separated species. In nonpolar solvents, the LE state is typically the lowest energy excited state, and fluorescence occurs from this state. In polar solvents, the TICT state is significantly stabilized, becoming the emissive state, which results in a large Stokes shift and often a decrease in fluorescence quantum yield.

Basic principles of using 4-Dimethylamino-1-naphthaldehyde as a fluorescent probe.

An In-depth Technical Guide on the Core Principles of Using 4-Dimethylamino-1-naphthaldehyde as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (DMANA), a fluorescent probe renowned for its sensitivity to the molecular microenvironment. We will explore the fundamental principles governing its fluorescence response, detail robust experimental workflows, and offer expert insights to facilitate its successful application in research and development.

Introduction: The Significance of Environment-Sensitive Fluorophores

In molecular and cellular biology, as well as in drug discovery, the ability to probe the local environment of biomolecules is critical. Environment-sensitive fluorescent probes, or "fluorogenic" probes, are powerful tools that translate subtle changes in their immediate surroundings, such as polarity and viscosity, into readable optical signals. This compound (DMANA) is a prominent member of this class of probes. Its utility stems from a photophysical process known as intramolecular charge transfer (ICT), which makes its fluorescence highly dependent on the properties of its local environment. This guide will provide the foundational knowledge and practical steps required to effectively utilize DMANA as a sensitive reporter of molecular landscapes.

Core Principles: The Mechanistic Basis of DMANA's Fluorescence

The functionality of DMANA as a fluorescent probe is rooted in its molecular structure, which features an electron-donating dimethylamino group and an electron-accepting naphthaldehyde moiety. This arrangement facilitates an intramolecular charge transfer upon photoexcitation, a process that is profoundly influenced by the surrounding solvent.

Solvatochromism: A Reporter of Local Polarity

A key characteristic of DMANA is its pronounced solvatochromism, which is the dependence of its absorption and, more significantly, its emission spectra on the polarity of the solvent.

-

In non-polar (hydrophobic) environments: DMANA exhibits fluorescence at shorter wavelengths (a "blue shift"). In these conditions, the locally excited (LE) state is favored, resulting in a higher energy emission.

-

In polar (hydrophilic) environments: The fluorescence emission of DMANA is shifted to longer wavelengths (a "red shift"). Polar solvent molecules stabilize the charge-separated ICT state, lowering its energy and consequently the energy of the emitted photon.

This predictable spectral shift allows DMANA to function as a reliable indicator of the polarity of its immediate surroundings, such as the hydrophobic core of a protein or the lipid bilayer of a membrane.

A Molecular Rotor: Sensing Viscosity

DMANA's fluorescence is also highly sensitive to the viscosity of its environment, a property that has led to its classification as a "molecular rotor." The ICT process in DMANA can lead to a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group rotates relative to the naphthalene ring.

-

In low-viscosity environments: This rotation occurs freely, populating a non-emissive or very weakly emissive TICT state, which leads to quenching of the fluorescence.

-

In high-viscosity environments: The rotational motion is sterically hindered. This restriction inhibits the formation of the non-emissive TICT state, causing the molecule to relax from the emissive ICT state and resulting in a significant enhancement of fluorescence intensity.

This viscosity-dependent fluorescence makes DMANA a valuable tool for studying processes that involve changes in local viscosity, such as protein aggregation or cellular trafficking.

Key Photophysical Parameters

The following table summarizes the essential photophysical properties of DMANA. It is important to note that these are representative values and will vary based on the specific experimental conditions.

| Property | Typical Value Range | Significance and Experimental Implication |

| Absorption Maximum (λabs) | 370–420 nm | Dictates the optimal excitation wavelength for fluorescence experiments. |

| Emission Maximum (λem) | 450–600 nm | The large Stokes shift (the difference between λabs and λem) is highly advantageous as it minimizes spectral overlap and background interference. |

| Fluorescence Quantum Yield (Φf) | Highly dependent on the environment | This parameter reflects the efficiency of the fluorescence process and is a key indicator of changes in local polarity and viscosity. |

| Fluorescence Lifetime (τ) | Nanosecond (ns) range | The lifetime of the excited state can also be modulated by the environment and provides an additional parameter for analysis. |

Experimental Protocols: A Guide to Practical Implementation

Foundational Considerations for Robust Data

-

Purity of the Probe: The use of high-purity DMANA is essential to avoid artifacts from fluorescent impurities.

-

Solvent Quality: Employ spectroscopy-grade solvents to minimize background fluorescence.

-

Preparation of Stock Solutions: A concentrated stock solution of DMANA should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. To maintain stability, store the stock solution protected from light at a low temperature (e.g., -20°C).

-

Determination of Working Concentration: The ideal working concentration of DMANA is application-dependent but typically falls within the 1–10 µM range. A titration experiment is recommended to identify the optimal concentration that provides a strong signal without inducing aggregation.

Experimental Workflow for Characterizing Solvatochromic Properties

The following protocol details the steps to systematically evaluate the solvatochromic behavior of DMANA.

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with 4-Dimethylamino-1-naphthaldehyde

Introduction

The covalent labeling of peptides with fluorescent probes is a cornerstone technique in modern biochemical and biomedical research. It enables the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, immunoassays, and high-performance liquid chromatography (HPLC). 4-Dimethylamino-1-naphthaldehyde (DMAN) is a fluorescent dye that offers several advantages for peptide labeling. Its aldehyde functional group allows for the specific targeting of primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues, through a reductive amination reaction. This process forms a stable secondary amine linkage, ensuring the integrity of the labeled peptide. The naphthaldehyde core of DMAN confers favorable fluorescence properties, making it a valuable tool for researchers in proteomics, drug discovery, and diagnostics.

This comprehensive guide provides a detailed, step-by-step protocol for the successful labeling of peptides with this compound. We will delve into the underlying chemical principles, offer a meticulously optimized protocol, and provide guidance on the purification and characterization of the final labeled peptide.

Principle of the Reaction: Reductive Amination

The labeling of peptides with DMAN proceeds via a two-step reductive amination process. First, the aldehyde group of DMAN reacts with a primary amine on the peptide (N-terminus or lysine side chain) to form a Schiff base intermediate. This reaction is reversible and typically favored under slightly acidic to neutral conditions. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond of the Schiff base, forming a stable secondary amine. Sodium cyanoborohydride is the preferred reducing agent for this reaction as it is mild enough not to reduce the aldehyde group of the unreacted DMAN, thus minimizing side reactions and maximizing labeling efficiency.[1][2][3]

dot graph aS45sK1L { layout="dot" rankdir="LR" node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="9", color="#5F6368"]

// Nodes Peptide [label="Peptide with Primary Amine (R-NH₂)"] DMAN [label="this compound (DMAN)"] SchiffBase [label="Schiff Base Intermediate (R-N=CH-DMAN)"] LabeledPeptide [label="DMAN-Labeled Peptide (R-NH-CH₂-DMAN)"] NaBH3CN [label="Sodium Cyanoborohydride (NaBH₃CN)", shape="ellipse", fillcolor="#FFFFFF"]

// Edges Peptide -> SchiffBase [label="+ DMAN\n(pH 6-7)"] DMAN -> SchiffBase SchiffBase -> LabeledPeptide [label="+ NaBH₃CN\n(Reduction)"] NaBH3CN -> SchiffBase [style="invis"] } caption: "Reductive amination workflow for DMAN labeling of peptides."

Materials and Reagents

Reagents

-

Peptide of interest

-

This compound (DMAN)[4]

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Reaction Buffer: 0.1 M HEPES or phosphate buffer, pH 6.0-7.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Equipment

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or water bath

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence detector

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Lyophilizer (optional)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific peptides.

Reagent Preparation

-

Peptide Stock Solution: Prepare a 1-10 mM stock solution of the peptide in the Reaction Buffer. Ensure the peptide is fully dissolved. If the peptide has low aqueous solubility, a small amount of organic solvent like DMF or DMSO can be added.

-

DMAN Stock Solution: Prepare a 10-50 mM stock solution of DMAN in anhydrous DMF or DMSO. This solution should be prepared fresh to avoid degradation of the aldehyde.

-

Sodium Cyanoborohydride Solution: Prepare a 1 M stock solution of NaBH₃CN in the Reaction Buffer. This solution should also be prepared fresh immediately before use.

Peptide Labeling Reaction

-

In a microcentrifuge tube, combine the peptide stock solution and the DMAN stock solution. The recommended molar ratio of DMAN to peptide is between 10:1 and 50:1 to drive the reaction to completion.

-

Vortex the mixture gently and incubate at room temperature for 1 hour to allow for the formation of the Schiff base.

-

Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture. A final concentration of approximately 20-50 mM NaBH₃CN is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically for each peptide.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM. This will consume any unreacted DMAN. Incubate for 30 minutes at room temperature.

| Parameter | Recommended Starting Condition | Range for Optimization |

| Peptide Concentration | 1 mM | 0.1 - 5 mM |

| DMAN:Peptide Molar Ratio | 20:1 | 10:1 - 50:1 |

| Reaction pH | 6.5 | 6.0 - 7.0 |

| Reaction Temperature | Room Temperature | 4°C - 37°C |

| Reaction Time | 4 hours | 2 - 12 hours |

Purification of the DMAN-Labeled Peptide

The labeled peptide must be purified from excess DMAN, unreacted peptide, and reaction byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purification.

dot graph G { layout="dot" rankdir="TB" node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#4285F4", fontcolor="#FFFFFF"] edge [fontname="Arial", fontsize="9", color="#5F6368"]

// Nodes Start [label="Quenched Reaction Mixture"] Injection [label="Inject onto RP-HPLC C18 Column"] Gradient [label="Apply Acetonitrile/Water Gradient\n(with 0.1% TFA)"] Detection [label="Monitor at 220 nm (Peptide) and\n~350 nm (DMAN)"] Fractionation [label="Collect Fractions Containing\nthe Labeled Peptide"] Analysis [label="Analyze Fractions by Mass Spectrometry"] Pooling [label="Pool Pure Fractions"] Lyophilization [label="Lyophilize to Obtain Pure\nDMAN-Labeled Peptide"]

// Edges Start -> Injection Injection -> Gradient Gradient -> Detection Detection -> Fractionation Fractionation -> Analysis Analysis -> Pooling Pooling -> Lyophilization } caption: "Purification workflow for DMAN-labeled peptides using RP-HPLC."

-

HPLC Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1 mL/min.

-

Detection: Set the UV detector to 220 nm to detect the peptide backbone and the fluorescence detector with an excitation wavelength of approximately 350 nm and an emission wavelength of around 530 nm to specifically detect the DMAN-labeled peptide.[5]

-

-

Purification Procedure:

-

Acidify the quenched reaction mixture with a small amount of TFA to a final concentration of 0.1%.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

-

Collect fractions corresponding to the peak that absorbs at both 220 nm and the DMAN-specific fluorescence wavelengths. The labeled peptide will typically elute later than the unlabeled peptide due to the increased hydrophobicity of the DMAN tag.

-

-

Post-Purification:

-

Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

-

Pool the pure fractions and lyophilize to obtain the DMAN-labeled peptide as a dry powder.

-

Store the lyophilized peptide at -20°C or lower, protected from light.

-

Characterization of the DMAN-Labeled Peptide

Mass Spectrometry